Ro 04-6790

Description

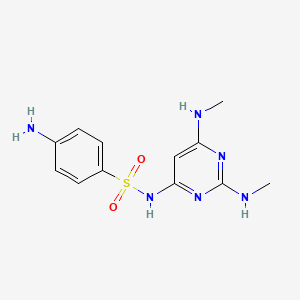

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFWSXQTXRMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017998 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202466-68-0 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202466-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-04-6790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro 04-6790: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-6790 is a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its mechanism of action is centered on the competitive blockade of this receptor, leading to a modulation of intracellular signaling cascades and downstream effects on various neurotransmitter systems. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the 5-HT6 receptor.[1] The 5-HT6 receptor is positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin (5-hydroxytryptamine), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a competitive antagonist, binds to the 5-HT6 receptor without activating it, thereby preventing serotonin from binding and initiating this signaling cascade.

Recent studies have also suggested that this compound may act as an inverse agonist at the 5-HT6 receptor.[2] This implies that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the receptor, leading to a decrease in cAMP levels even in the absence of an agonist.

Signaling Pathway Diagram

References

Ro 04-6790: A Technical Guide for Researchers

An In-Depth Review of the Potent and Selective 5-HT6 Receptor Antagonist

Abstract

Ro 04-6790 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, binding affinity, and in vivo effects, with a focus on its nootropic potential. Furthermore, this document outlines key experimental protocols for studying this compound and visualizes the associated signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide, is a sulfonamide derivative.[2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide[2] |

| Molecular Formula | C12H16N6O2S[2] |

| Molecular Weight | 308.36 g/mol [2] |

| CAS Number | 202466-68-0 |

| SMILES | CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

| pKa | Not available |

Pharmacological Properties

Mechanism of Action

This compound functions as a potent and selective antagonist at the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase via a Gs protein. As an antagonist, this compound blocks the binding of the endogenous ligand serotonin (5-HT) to the 5-HT6 receptor, thereby inhibiting the downstream signaling cascade that leads to the production of cyclic AMP (cAMP). Some studies suggest that this compound may also act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.

Binding Affinity and Selectivity

This compound exhibits high affinity for both rat and human 5-HT6 receptors. It displays significant selectivity for the 5-HT6 receptor over a wide range of other neurotransmitter receptors.

Table 3: Binding Affinity of this compound for 5-HT6 Receptors

| Receptor Species | pKi |

| Rat | 7.26 |

| Human | 7.35 |

pKi is the negative logarithm of the inhibition constant (Ki).

This compound has been shown to have low affinity (IC50 > 10 µM) for a panel of other receptors, including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors, highlighting its high selectivity.

Signaling Pathways

The primary signaling pathway modulated by this compound is the canonical 5-HT6 receptor-Gs-adenylyl cyclase pathway. Antagonism of this pathway by this compound prevents the production of cAMP and the subsequent activation of Protein Kinase A (PKA) and phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).

References

An In-depth Technical Guide to Ro 04-6790: A Selective 5-HT6 Receptor Antagonist for Nootropic and Cognitive-Enhancing Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-6790 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the field of cognitive neuroscience and neuropharmacology.[1] Preclinical studies have demonstrated its potential as a nootropic and cognitive-enhancing agent, particularly in models of memory impairment. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, preclinical efficacy in various cognitive domains, and the underlying neurobiological mechanisms. Detailed experimental protocols, quantitative data from key studies, and visualizations of the proposed signaling pathways are presented to facilitate further research and development in this area. While promising, the evidence for the cognitive-enhancing effects of this compound has been described as inconsistent across different behavioral paradigms and animal strains, highlighting the need for further investigation to delineate its therapeutic potential.[2][3]

Pharmacological Profile

This compound, developed by Hoffmann-La Roche, is a synthetic organic compound that acts as a competitive antagonist at both rat and human 5-HT6 receptors. It exhibits high selectivity for the 5-HT6 receptor, with over 100-fold greater affinity compared to a wide range of other neurotransmitter receptors. Functional studies have shown that this compound does not possess agonist or inverse agonist activity at the 5-HT6 receptor.

Binding Affinity and Potency

The binding affinity and functional potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data from the literature.

| Parameter | Species | Receptor | Value | Reference(s) |

| pKi | Rat | 5-HT6 | 7.35 | |

| Ki | Human | 5-HT6 | 47 nM | |

| pA2 | Human | 5-HT6 | 6.75 |

Table 1: In Vitro Binding Affinity and Potency of this compound. This table presents the key pharmacological parameters of this compound at 5-HT6 receptors.

Preclinical Efficacy in Cognitive Models

The nootropic and cognitive-enhancing effects of this compound have been investigated in a variety of animal models, primarily in rats. These studies often involve the reversal of cognitive deficits induced by pharmacological agents such as the muscarinic antagonist scopolamine and the NMDA receptor antagonist dizocilpine (MK-801).

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents.

-

Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test day.

-

Acquisition Phase (T1): On the test day, each rat is placed in the arena containing two identical objects and allowed to explore them for a defined duration (e.g., 3-5 minutes).

-

Retention Interval: Following the acquisition phase, the rat is returned to its home cage for a specific retention interval (e.g., 1 to 24 hours).

-

Test Phase (T2): The rat is reintroduced into the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded for a set period (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Cognition | Reference(s) |

| Rat (Scopolamine-induced deficit) | This compound | 10, 30 | Reversal of scopolamine-induced deficit | |

| Rat (Dizocilpine-induced deficit) | This compound | 10 | Attenuation of dizocilpine-induced deficit | |

| Rat (Age-related decline) | This compound | Not specified | Improvement in 18-month-old rats | |

| Rat (Wistar) | This compound | 5, 10 | No significant improvement in unimpaired rats |

Table 2: Effects of this compound in the Novel Object Recognition Task. This table summarizes the cognitive-enhancing effects of this compound in various NOR paradigms.

Autoshaping Task

The autoshaping task is a Pavlovian conditioning paradigm used to assess associative learning and memory consolidation.

-

Apparatus: A standard operant conditioning chamber equipped with a retractable lever, a food magazine, and a stimulus light.

-

Procedure: A conditioned stimulus (CS), typically the illumination of the lever, is presented for a short duration (e.s., 10 seconds) and is immediately followed by the delivery of an unconditioned stimulus (US), a food pellet, into the magazine, independent of the animal's behavior.

-

Trials: Multiple trials are conducted per session.

-

Measurement: The primary dependent variable is the number of lever presses or "sign-tracking" responses during the CS presentation, which indicates the formation of an association between the CS and the US.

| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Learning Consolidation | Reference(s) |

| Rat | This compound | 5 | Improved learning consolidation | |

| Rat (Scopolamine-induced deficit) | This compound | Not specified | Complete reversal of scopolamine-induced deficit | |

| Rat (Dizocilpine-induced deficit) | This compound | Not specified | Partial reversal of dizocilpine-induced deficit |

Table 3: Effects of this compound in the Autoshaping Task. This table outlines the impact of this compound on learning consolidation in the autoshaping paradigm.

Mechanism of Action and Signaling Pathways

The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of multiple neurotransmitter systems, primarily the cholinergic and glutamatergic pathways. The blockade of 5-HT6 receptors, which are Gs-coupled and positively modulate adenylyl cyclase, leads to downstream effects on neuronal excitability and synaptic plasticity.

Proposed Signaling Cascade

The antagonism of 5-HT6 receptors by this compound is thought to disinhibit the release of acetylcholine and glutamate, potentially through the modulation of GABAergic interneurons. This increased neurotransmitter release can then activate postsynaptic receptors, leading to the activation of intracellular signaling cascades implicated in learning and memory, such as the ERK pathway.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the hypothesized mechanism by which this compound enhances cognitive function.

Experimental Workflow for Neurotransmitter Release Studies

In vivo microdialysis is a key technique used to measure changes in extracellular neurotransmitter levels in specific brain regions following drug administration.

References

- 1. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]

- 2. This compound-induced cognitive enhancement: No effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-induced cognitive enhancement: no effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-HT6 Receptor: A Comprehensive Technical Guide to its Physiological Function and the Pharmacological Profile of Ro 04-6790

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological functions of the 5-hydroxytryptamine-6 (5-HT6) receptor and the pharmacological properties of the selective antagonist, Ro 04-6790. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of neuroscience and psychopharmacology.

The Physiological Function of 5-HT6 Receptors

The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is distinguished by its almost exclusive expression within the central nervous system (CNS).[1] This specific localization, particularly in brain regions integral to cognition and learning such as the hippocampus, striatum, and cortex, has made it a significant target for therapeutic intervention in neuropsychiatric disorders.[1]

Role in Cognitive Function

A substantial body of preclinical evidence highlights the critical role of the 5-HT6 receptor in modulating cognitive processes. Blockade of this receptor has been consistently shown to produce nootropic, or cognitive-enhancing, effects in various animal models.[2] This has led to the investigation of 5-HT6 receptor antagonists as potential treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][3] The pro-cognitive effects of 5-HT6 receptor antagonism are believed to be mediated through the modulation of multiple neurotransmitter systems, including an increase in cholinergic and glutamatergic transmission.

Neurotransmitter System Modulation

The 5-HT6 receptor exerts a complex influence on various neurotransmitter systems. Antagonism of the 5-HT6 receptor has been demonstrated to enhance the release of acetylcholine and glutamate, both of which are crucial for learning and memory. Furthermore, it can modulate dopaminergic and noradrenergic neurotransmission, which may contribute to its effects on mood and cognition. This broad influence on neurochemical pathways underscores the receptor's potential as a therapeutic target for a range of CNS disorders.

The Pharmacology of this compound

This compound, developed by Hoffmann-La Roche, is a potent and selective antagonist of the 5-HT6 receptor. Its high affinity for the 5-HT6 receptor, coupled with its selectivity over other serotonin receptor subtypes and neurotransmitter receptors, makes it an invaluable tool for elucidating the physiological functions of the 5-HT6 receptor and for investigating its therapeutic potential.

Binding Affinity and Selectivity

This compound exhibits high affinity for both rat and human 5-HT6 receptors, with reported pKi values of 7.26 and 7.35, respectively. This indicates a strong binding affinity in the nanomolar range. Importantly, this compound shows negligible affinity for a wide range of other receptors, highlighting its selectivity for the 5-HT6 receptor.

| Compound | Receptor | Species | pKi | Ki (nM) | Reference |

| This compound | 5-HT6 | Rat | 7.26 | ~55 | |

| This compound | 5-HT6 | Human | 7.35 | ~45 |

Preclinical Efficacy in Cognitive Models

Preclinical studies have consistently demonstrated the cognitive-enhancing effects of this compound in various rodent models of learning and memory. It has been shown to reverse cognitive deficits induced by amnesic agents such as scopolamine and dizocilpine. Furthermore, this compound has been reported to improve performance in tasks assessing spatial learning and memory, such as the Morris water maze, and in non-spatial memory tasks like the novel object recognition test.

| Cognitive Task | Animal Model | Effective Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Morris Water Maze | Rat | 10 - 30 | Improved retention of spatial memory | |

| Novel Object Recognition | Rat | 5 - 10 | Reversal of scopolamine-induced deficits | |

| Autoshaping Task | Rat | 5 | Improved learning consolidation |

Signaling Pathways of the 5-HT6 Receptor

The 5-HT6 receptor primarily couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical signaling pathway is a key mechanism through which the receptor exerts its physiological effects. However, research has also uncovered non-canonical signaling pathways that contribute to the receptor's diverse functions. These include interactions with mTOR, Fyn kinase, and the extracellular signal-regulated kinase (ERK) pathway, which are implicated in synaptic plasticity and cellular growth.

References

Methodological & Application

Application Notes and Protocols for Reversing Scopolamine-Induced Memory Deficits with Ro 04-6790

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is widely used in preclinical research to induce transient cognitive deficits, providing a valuable model for studying memory impairment observed in conditions like Alzheimer's disease.[1][2] Ro 04-6790 is a potent and selective antagonist of the 5-HT6 serotonin receptor.[3] Accumulating evidence demonstrates that this compound can effectively reverse scopolamine-induced memory impairments in various animal models, suggesting its therapeutic potential for cognitive disorders.[4][5]

These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in reversing scopolamine-induced memory deficits in rodents. The included methodologies for the Novel Object Recognition (NOR) task, the Morris Water Maze (MWM), and the Passive Avoidance (PA) test are based on established preclinical research. Additionally, this document outlines the underlying signaling pathways involved in the mechanism of action of both scopolamine and this compound.

Mechanism of Action

Scopolamine-Induced Memory Impairment:

Scopolamine induces memory deficits primarily by blocking muscarinic acetylcholine receptors (mAChRs) in the brain, particularly the M1 subtype, which is crucial for cognitive processes. This blockade disrupts cholinergic neurotransmission, a system vital for learning and memory. The resulting downstream effects include altered neuronal signaling and synaptic plasticity.

This compound-Mediated Reversal:

This compound, a selective 5-HT6 receptor antagonist, is thought to reverse scopolamine-induced amnesia by modulating multiple neurotransmitter systems. Blockade of 5-HT6 receptors, which are predominantly expressed on GABAergic interneurons, leads to a disinhibition of cholinergic and glutamatergic neurons. This, in turn, enhances the release of acetylcholine and glutamate, counteracting the cholinergic blockade induced by scopolamine and thereby improving cognitive function.

Signaling Pathways

The interaction between scopolamine and this compound involves distinct signaling pathways that converge on the modulation of neurotransmitter systems critical for memory formation.

Experimental Protocols

The following are detailed protocols for conducting the Novel Object Recognition, Morris Water Maze, and Passive Avoidance tests to assess the efficacy of this compound in reversing scopolamine-induced memory deficits in rats.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to study learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

-

Open field arena (e.g., 50 x 50 x 50 cm).

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the animals.

-

A novel object, distinct from the familiarization objects in shape, color, and texture.

-

This compound solution.

-

Scopolamine solution.

-

Vehicle (e.g., saline).

-

Video recording and analysis software.

Procedure:

-

Habituation (2 days):

-

Allow each rat to explore the empty open field arena for 10 minutes per day for two consecutive days. This reduces novelty-induced stress during testing.

-

-

Drug Administration:

-

On the test day, administer this compound (e.g., 5, 10, or 30 mg/kg, i.p.) or vehicle 20-30 minutes before the training session.

-

Administer scopolamine (e.g., 0.3-1.0 mg/kg, i.p. or s.c.) or vehicle 15-30 minutes after this compound administration and 15-20 minutes before the training session.

-

-

Training/Familiarization Trial (T1):

-

Place two identical objects in the arena.

-

Gently place the rat in the arena, facing the wall away from the objects.

-

Allow the rat to explore the objects for a set period (e.g., 3-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

After the trial, return the rat to its home cage.

-

-

Inter-Trial Interval (ITI):

-

An ITI of 1 to 4 hours is typically used.

-

-

Test Trial (T2):

-

Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

-

Place the rat back into the arena and allow it to explore for a set period (e.g., 3-5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive DI indicates a preference for the novel object and intact memory. A DI close to zero suggests memory impairment.

-

Morris Water Maze (MWM) Task

The MWM is a test of spatial learning and memory that requires the animal to use distal cues to locate a hidden platform in a circular pool of opaque water.

Materials:

-

Circular water tank (e.g., 1.5-2.0 m in diameter).

-

Escape platform submerged 1-2 cm below the water surface.

-

Non-toxic white paint or milk to make the water opaque.

-

Water heater to maintain water temperature at 22-25°C.

-

Distinct visual cues placed around the room.

-

This compound solution.

-

Scopolamine solution.

-

Vehicle (e.g., saline).

-

Video tracking system.

Procedure:

-

Acclimatization (1 day):

-

Allow each rat to swim freely in the pool for 60 seconds without the platform to habituate to the maze.

-

-

Drug Administration:

-

Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle 30 minutes before the first training trial each day.

-

Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) or vehicle 15 minutes before the first training trial each day.

-

-

Acquisition Training (4-5 days):

-

Conduct 4 trials per day for 4-5 consecutive days.

-

For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the tank.

-

Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum time (e.g., 60 or 120 seconds).

-

If the rat fails to find the platform within the maximum time, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds to observe the spatial cues.

-

Record the escape latency (time to find the platform) and swim path length for each trial.

-

-

Probe Trial (24 hours after the last training session):

-

Remove the platform from the pool.

-

Place the rat in the pool at a novel starting position.

-

Allow the rat to swim for a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Acquisition: Analyze the learning curves of escape latency and swim path length across training days.

-

Probe Trial: Compare the time spent in the target quadrant between different treatment groups.

-

Passive Avoidance (PA) Task

The PA task assesses fear-motivated learning and memory. It relies on the conflict between the innate preference of rodents for a dark environment and their aversion to an aversive stimulus (a mild footshock) received in that environment.

Materials:

-

Passive avoidance apparatus with two compartments: a brightly lit "safe" compartment and a dark "shock" compartment, separated by a guillotine door.

-

A grid floor in the dark compartment connected to a shock generator.

-

This compound solution.

-

Scopolamine solution.

-

Vehicle (e.g., saline).

-

Timer.

Procedure:

-

Habituation/Training:

-

Place the rat in the illuminated compartment, facing away from the door.

-

After a brief acclimatization period (e.g., 5 seconds), open the guillotine door.

-

When the rat enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds).

-

Record the latency to enter the dark compartment (step-through latency).

-

Immediately after the shock, return the rat to its home cage.

-

-

Drug Administration:

-

Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the training session.

-

Administer scopolamine (e.g., 0.3-0.8 mg/kg, s.c. or i.p.) or vehicle 15-30 minutes before the training session.

-

-

Retention Test (24 hours later):

-

Place the rat back into the illuminated compartment.

-

Open the guillotine door and measure the step-through latency to enter the dark compartment, up to a maximum cut-off time (e.g., 300 or 600 seconds).

-

No footshock is delivered during the retention test.

-

-

Data Analysis:

-

Compare the step-through latencies between the training and retention trials for each group. A longer latency in the retention test indicates successful memory of the aversive experience.

-

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effect of this compound on scopolamine-induced memory deficits.

Table 1: Novel Object Recognition (NOR) Task

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |

| Vehicle + Saline | - | 10 | 0.45 ± 0.08 |

| Vehicle + Scopolamine | 0.3 | 10 | 0.05 ± 0.06 |

| This compound + Scopolamine | 10 | 10 | 0.42 ± 0.09# |

| This compound + Saline | 10 | 10 | 0.48 ± 0.07 |

| p < 0.05 compared to Vehicle + Saline group | |||

| #p < 0.05 compared to Vehicle + Scopolamine group | |||

| (Note: Data are hypothetical and representative of typical findings) |

Table 2: Morris Water Maze (MWM) Task - Probe Trial

| Treatment Group | Dose (mg/kg) | N | Time in Target Quadrant (s, Mean ± SEM) |

| Vehicle + Saline | - | 12 | 25.2 ± 2.1 |

| Vehicle + Scopolamine | 0.5 | 12 | 12.5 ± 1.8 |

| This compound + Scopolamine | 10 | 12 | 23.8 ± 2.3# |

| This compound + Saline | 10 | 12 | 26.1 ± 1.9 |

| p < 0.05 compared to Vehicle + Saline group | |||

| #p < 0.05 compared to Vehicle + Scopolamine group | |||

| (Note: Data are hypothetical and representative of typical findings) |

Table 3: Passive Avoidance (PA) Task

| Treatment Group | Dose (mg/kg) | N | Step-Through Latency (s, Mean ± SEM) - Retention |

| Vehicle + Saline | - | 10 | 280.5 ± 15.2 |

| Vehicle + Scopolamine | 0.8 | 10 | 85.3 ± 15.8 |

| This compound + Scopolamine | 5 | 10 | 255.7 ± 20.1# |

| This compound + Saline | 5 | 10 | 275.9 ± 18.1 |

| p < 0.05 compared to Vehicle + Saline group | |||

| #p < 0.05 compared to Vehicle + Scopolamine group | |||

| (Note: Data are hypothetical and representative of typical findings) |

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in reversing scopolamine-induced memory deficits. The consistent findings across multiple behavioral paradigms underscore the promise of 5-HT6 receptor antagonism as a strategy for treating cognitive impairments. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to ethical guidelines for animal research.

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Effects of the 5-HT(6) receptor antagonist this compound on learning consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 04-6790 in Novel Object Recognition (NOR) Tests

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ro 04-6790, a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, in novel object recognition (NOR) test protocols. The NOR test is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.

Introduction

This compound has been investigated for its potential nootropic effects. As a selective antagonist of the 5-HT6 receptor, it is believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[1][2] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] Blockade of this receptor by antagonists like this compound has been shown to increase acetylcholine and glutamate release, neurotransmitters essential for synaptic plasticity and memory formation.[4][5]

The efficacy of this compound in improving performance in the NOR task has been a subject of investigation, with some studies demonstrating its ability to reverse cognitive deficits induced by agents like scopolamine (a muscarinic antagonist) and NMDA receptor antagonists. However, results can be inconsistent and appear to be dependent on the specific experimental conditions, including the animal strain, drug dosage, and the timing of administration. Some studies have reported no cognitive enhancement or even a reduction in object exploration at higher doses.

Data Presentation

The following table summarizes quantitative data from various studies investigating the effects of this compound in the novel object recognition test. The discrimination index (DI) is a common measure of recognition memory, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

| Animal Model | Treatment Groups | Inter-trial Interval | Discrimination Index (DI) / Ratio | Key Findings | Reference |

| Adult Male Wistar Rats | Saline, this compound (5 mg/kg, i.p.), this compound (10 mg/kg, i.p.) | 4 hours | Saline: ~0.15; 5 mg/kg: ~0.1; 10 mg/kg: ~0.05 | This compound did not improve recognition memory and the 10 mg/kg dose reduced object exploration. | |

| Adult Male Wistar Rats | Scopolamine (0.5 mg/kg) + Vehicle, Scopolamine + this compound (10 mg/kg, i.p.) | 24 hours | Scopolamine + Vehicle: DI below chance; Scopolamine + this compound: DI significantly improved | This compound reversed the scopolamine-induced deficit in recognition memory. | |

| Adult Male Lister Hooded Rats | Vehicle, this compound (10 and 30 mg/kg, i.p.) | Not Specified | Data presented as reversal of scopolamine-induced deficit | This compound at 10 and 30 mg/kg reversed the deficit in novel object discrimination induced by scopolamine. |

Experimental Protocols

Novel Object Recognition (NOR) Test Protocol

This protocol is a synthesis of methodologies reported in the literature for assessing the effect of this compound on recognition memory.

1. Materials:

-

Test Arena: A square or circular open-field arena (e.g., 50 cm x 50 cm x 40 cm), typically made of a non-porous material for easy cleaning.

-

Objects: Two sets of identical objects that are novel to the animals. The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot displace them.

-

Animal Subjects: Adult male rats (e.g., Wistar or Lister Hooded strains) are commonly used. Note that this compound does not bind to the mouse 5-HT6 receptor.

-

This compound: Dissolved in a suitable vehicle (e.g., distilled water or saline).

-

Vehicle Control: The solvent used to dissolve this compound.

-

Video Recording and Analysis System: To record and score the exploratory behavior of the animals.

2. Procedure:

-

a. Habituation Phase (Day 1):

-

Individually place each rat in the empty test arena for a period of 10-15 minutes to allow for familiarization with the environment. This helps to reduce anxiety and exploratory behavior not directed at the objects during the test phases.

-

-

b. Familiarization Phase (Day 2):

-

Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally - i.p.) or the vehicle control to the rats. A common administration time is 20 minutes before the start of this phase.

-

Place two identical objects (Object A1 and Object A2) in opposite, symmetrical corners of the arena.

-

Place a single rat in the center of the arena and allow it to freely explore the objects for a set period, typically 3-5 minutes.

-

Record the total time the rat spends actively exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and includes sniffing and touching.

-

After the exploration period, return the rat to its home cage.

-

-

c. Inter-trial Interval (ITI):

-

A delay is introduced between the familiarization and the test phase. This interval can vary depending on the experimental question, with longer delays (e.g., 4 to 24 hours) being more challenging and thus more sensitive to the effects of potential cognitive enhancers.

-

-

d. Test Phase (Day 2, after ITI):

-

Clean the arena and the objects to remove any olfactory cues.

-

Replace one of the familiar objects with a novel object (Object B). The arena will now contain one familiar object (Object A) and one novel object (Object B). The position of the novel object should be counterbalanced across animals.

-

Place the rat back into the center of the arena and allow it to explore for a set period (e.g., 3-5 minutes).

-

Record the time spent exploring the familiar object and the novel object.

-

3. Data Analysis:

-

Calculate the Discrimination Index (DI) using the following formula:

-

DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

-

A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A DI of 0 suggests no preference, and a negative DI indicates a preference for the familiar object.

-

Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound treated group and the control group.

Visualizations

Experimental Workflow

Caption: Workflow of the Novel Object Recognition test with this compound administration.

Proposed Signaling Pathway of this compound in Memory Enhancement

Caption: Proposed mechanism of this compound in modulating neuronal signaling for memory enhancement.

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Morris Water Maze using Ro 04-6790

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective 5-HT₆ receptor antagonist, Ro 04-6790, in the Morris water maze (MWM) to assess its effects on spatial learning and memory. The information is compiled from various scientific sources to guide researchers in designing and executing robust experiments.

Introduction

The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents. This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor.[1] Research suggests that antagonism of the 5-HT₆ receptor can enhance the retention of spatial learning.[1][2] This protocol outlines the methodology to investigate the effects of this compound on the acquisition and retention of a spatial memory task in a rodent model.

Data Presentation

Table 1: Effect of this compound on Escape Latency during Morris Water Maze Acquisition

| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) |

| Vehicle Control | 55 ± 5 | 40 ± 4 | 25 ± 3 | 15 ± 2 |

| This compound (10 mg/kg) | 54 ± 6 | 39 ± 5 | 26 ± 4 | 16 ± 3 |

| This compound (30 mg/kg) | 56 ± 5 | 41 ± 4 | 24 ± 3 | 14 ± 2 |

Data are presented as mean ± SEM. Lower values indicate improved learning.

Table 2: Effect of this compound on Morris Water Maze Probe Trial Performance (Retention)

| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) |

| Vehicle Control | 35 ± 4 | 3 ± 1 |

| This compound (10 mg/kg) | 50 ± 5 | 5 ± 1 |

| This compound (30 mg/kg) | 55 ± 6 | 6 ± 2 |

*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± SEM. Higher values indicate better memory retention.

Experimental Protocols

This section details the materials and procedures for conducting a Morris water maze experiment with this compound.

Materials

-

Subjects: Adult male Wistar rats (250-300g) are commonly used.

-

Apparatus: A circular water tank (approximately 1.5-2.0 m in diameter and 60 cm high) filled with water (22-24°C) made opaque with non-toxic white paint or milk powder. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.

-

Drug: this compound, dissolved in a suitable vehicle (e.g., sterile water or saline).

-

Software: A video tracking system to record and analyze the animal's swim path, escape latency, and time spent in each quadrant.

Experimental Workflow

Experimental workflow for the Morris water maze protocol with this compound.

Detailed Methodology

-

Acclimatization and Habituation:

-

House the rats in the animal facility for at least one week before the experiment to acclimate them to the environment.

-

For two days before training, allow each rat to swim freely in the water maze for 60 seconds without the platform to habituate them to the pool.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in sterile water or saline to the desired concentrations (e.g., 10 mg/ml and 30 mg/ml).

-

Administer this compound or the vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.

-

A study by Woolley et al. (2001) administered this compound once daily for three days.[1] For studies investigating effects on acquisition, administer the drug 30 minutes before the first trial of each day.

-

-

Acquisition Phase (4-5 days):

-

Place the escape platform in a fixed location in one of the four quadrants of the pool for the duration of the acquisition phase.

-

Conduct four trials per day for each rat.

-

For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random start positions.

-

Allow the rat to swim for a maximum of 60-90 seconds to find the submerged platform.

-

If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to remain there for 15-30 seconds.

-

If the rat finds the platform, allow it to stay on it for 15-30 seconds before removing it.

-

The inter-trial interval is typically 10-15 minutes.

-

-

Probe Trial (Retention Test):

-

Twenty-four hours after the final acquisition trial, conduct a single probe trial.

-

Remove the escape platform from the pool.

-

Place the rat in the pool at a novel start position and allow it to swim for 60-90 seconds.

-

Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the rat crosses the former platform location.

-

-

Cued Version (Control for non-spatial factors):

-

To control for potential sensorimotor or motivational deficits, a cued version of the task can be performed.

-

In this version, the platform is made visible by attaching a brightly colored flag. The platform's location is varied between trials. This helps to ensure that any observed deficits are related to spatial memory and not to an inability to see or swim to the platform.

-

Signaling Pathway

This compound acts as an antagonist at the 5-HT₆ receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT₆ receptor involves its coupling to a stimulatory G-protein (Gs), which leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are involved in synaptic plasticity and memory formation.

Signaling pathway of the 5-HT₆ receptor and the antagonistic action of this compound.

Conclusion

This document provides a comprehensive guide for utilizing this compound in the Morris water maze to study its effects on spatial learning and memory. While the provided protocol is based on established methodologies, it is important to note that specific parameters may need to be optimized based on the animal strain, age, and specific research questions. The key finding from the literature is that this compound appears to enhance the retention of spatial memory, making it a valuable tool for researchers in neuroscience and drug development.

References

Application Notes and Protocols for Ro 04-6790 in Learning and Memory Consolidation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Ro 04-6790, a potent and selective 5-HT6 receptor antagonist, in the investigation of learning and memory consolidation. This compound has been demonstrated to enhance cognitive processes in various preclinical models, primarily by modulating cholinergic and glutamatergic neurotransmission. This document outlines the mechanism of action, provides quantitative data on its efficacy in established behavioral paradigms, and offers detailed protocols for key experiments. Visualizations of the proposed signaling pathway and experimental workflows are included to facilitate experimental design and execution.

Introduction

The serotonin 6 (5-HT6) receptor is predominantly expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex.[1] Antagonism of this receptor has emerged as a promising strategy for cognitive enhancement. This compound is a well-characterized 5-HT6 receptor antagonist that has been shown to improve memory consolidation in animal models.[2][3] It effectively reverses cognitive deficits induced by cholinergic and glutamatergic antagonists, highlighting its potential for studying the neurobiological underpinnings of memory and for the development of novel nootropic agents.[4][5]

Mechanism of Action

This compound exerts its pro-cognitive effects by blocking 5-HT6 receptors, which are Gs-coupled and positively modulate adenylyl cyclase. The prevailing hypothesis suggests that antagonism of these receptors leads to an increase in the release of acetylcholine (ACh) and glutamate in brain regions associated with memory. This enhanced cholinergic and glutamatergic neurotransmission, particularly through the activation of NMDA receptors, is believed to underlie the observed improvements in learning and memory consolidation. Some studies have shown that this compound can increase acetylcholine levels in the hippocampus by approximately 50% from baseline.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in enhancing memory consolidation.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of this compound on learning and memory.

Table 1: Efficacy of this compound in Preclinical Models of Learning and Memory

| Behavioral Assay | Species | Dose (mg/kg) | Administration Route | Timing | Key Findings |

| Autoshaping Task | Rat | 5 | i.p. | Post-training | Improved learning consolidation. |

| Novel Object Discrimination | Rat | 10 | i.p. | 20 min before familiarization trial | Reversed delay-dependent deficits, enhancing consolidation. |

| Morris Water Maze | Rat | 10, 30 | i.p. | Pre-training | Improved retention of the spatial task. |

| Scopolamine-induced Deficit (Autoshaping) | Rat | 5 | i.p. | Pre-training | Completely reversed the scopolamine-induced impairment. |

| Dizocilpine-induced Deficit (Autoshaping) | Rat | 5 | i.p. | Pre-training | Partially antagonized the dizocilpine-induced deficit. |

Table 2: Neurochemical Effects of this compound

| Brain Region | Neurotransmitter | Method | Dose (mg/kg) | Administration Route | Effect |

| Hippocampus | Acetylcholine | Microdialysis | Not specified | i.p. | Moderately increased (+50% of basal) |

Experimental Protocols

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents.

Objective: To evaluate the effect of this compound on memory consolidation.

Materials:

-

Open field arena (e.g., 50 cm x 50 cm x 50 cm)

-

Two sets of identical objects (e.g., plastic cubes, metal cylinders)

-

A novel object, distinct from the familiar objects

-

This compound solution (dissolved in distilled water)

-

Vehicle control (e.g., saline)

-

Video tracking software

Procedure:

-

Habituation: For 2-3 days prior to testing, handle the rats for 5-10 minutes each day. On the day before the experiment, allow each rat to freely explore the empty arena for 10 minutes.

-

Drug Administration: 20 minutes before the familiarization trial, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the rats.

-

Familiarization Trial (T1): Place two identical objects in the arena. Place the rat in the arena, facing the wall away from the objects, and allow it to explore for 5 minutes. Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.

-

Inter-Trial Interval (ITI): Return the rat to its home cage. A 4-hour ITI is often used to test for long-term memory consolidation.

-

Test Trial (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploration of both the familiar and novel objects for 5 minutes.

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Experimental Workflow: Novel Object Recognition

Caption: Workflow for the Novel Object Recognition experiment.

Morris Water Maze (MWM) Task

The MWM is a classic behavioral test for spatial learning and memory.

Objective: To assess the effect of this compound on the acquisition and retention of spatial memory.

Materials:

-

Circular pool (e.g., 1.5-2 m diameter) filled with water made opaque with non-toxic paint.

-

Escape platform submerged 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

This compound solution.

-

Vehicle control.

-

Video tracking system.

Procedure:

-

Pre-training (Day 1): Place the rat in the pool for 60 seconds without the platform to habituate it to the water.

-

Acquisition Phase (Days 2-5):

-

Administer this compound or vehicle 30 minutes before the first trial of each day.

-

Conduct 4 trials per day with a 15-minute inter-trial interval.

-

For each trial, place the rat in the water at one of four randomized starting positions, facing the pool wall.

-

Allow the rat to search for the hidden platform for a maximum of 60-90 seconds. If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the time limit, gently guide it to the platform.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Administer this compound or vehicle as in the acquisition phase.

-

Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Acquisition: Analyze the escape latencies and path lengths across training days. A steeper learning curve indicates faster acquisition.

-

Probe Trial: Compare the time spent in the target quadrant between treatment groups. More time in the target quadrant indicates better memory retention.

-

Experimental Workflow: Morris Water Maze

Caption: Workflow for the Morris Water Maze experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in learning and memory consolidation. Its mechanism of action, involving the modulation of cholinergic and glutamatergic systems, provides a basis for studying the neurochemical substrates of cognitive enhancement. The protocols and data presented in these application notes offer a framework for researchers to design and conduct robust experiments to further elucidate the therapeutic potential of 5-HT6 receptor antagonists.

References

- 1. This compound-induced cognitive enhancement: no effect in trace conditioning and novel object recognition procedures in adult male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Effects of the 5-HT(6) receptor antagonist this compound on learning consolidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Microdialysis Studies with Ro 04-6790

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-6790 is a potent and selective antagonist of the 5-HT6 serotonin receptor. This receptor subtype is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and learning, such as the hippocampus and cortex. Due to its selective binding profile, this compound serves as a critical pharmacological tool for investigating the role of the 5-HT6 receptor in modulating various neurotransmitter systems. In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals, providing valuable insights into the neurochemical effects of novel compounds.

These application notes provide a comprehensive overview of the use of this compound in microdialysis studies to assess its impact on the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and histamine. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Effects of this compound on Neurotransmitter Release

The following tables summarize the quantitative effects of this compound and other 5-HT6 receptor antagonists on the extracellular levels of various neurotransmitters as measured by in vivo microdialysis.

Table 1: Effect of this compound on Acetylcholine (ACh) Release in the Rat Hippocampus

| Compound | Dose and Route of Administration | Brain Region | Maximum % Change from Baseline (Mean) | Reference |

| This compound | Not Specified (i.p.) | Hippocampus | +50% | [1][2] |

| This compound | Not Specified | Hippocampus | No significant increase | [3][4] |

Note: There are conflicting reports regarding the effect of this compound on acetylcholine release in the hippocampus, with one source indicating a moderate increase and another reporting no significant effect, both citing the same primary literature.

Table 2: Effect of this compound on Histamine (HA) Efflux in the Rat Medial Prefrontal Cortex (mPFC)

| Compound | Dose and Route of Administration | Brain Region | Outcome | Reference |

| This compound | 10 mg/kg | Medial Prefrontal Cortex | No significant increase in histamine efflux |

Table 3: Effects of Other 5-HT6 Receptor Antagonists on Dopamine (DA) and Norepinephrine (NE) Release

| Compound | Dose and Route of Administration | Brain Region | Neurotransmitter | Maximum % Change from Baseline (Mean) | Reference |

| SB-271046 | Not Specified | Medial Prefrontal Cortex | Dopamine | Increased | |

| SB-271046 | Not Specified | Medial Prefrontal Cortex | Norepinephrine | Increased | |

| SB-399885 | Not Specified | Medial Prefrontal Cortex | Dopamine | Increased | |

| SB-399885 | Not Specified | Medial Prefrontal Cortex | Norepinephrine | Increased |

Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). Antagonism of this receptor by this compound is thought to modulate downstream neuronal activity and neurotransmitter release by blocking this signaling cascade.

Caption: 5-HT6 Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo microdialysis studies in rats to evaluate the effects of this compound on neurotransmitter release. Specific parameters may need to be optimized based on the target brain region and neurotransmitter of interest.

Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. House the animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Implantation:

-

Place the anesthetized rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., hippocampus, medial prefrontal cortex).

-

Slowly lower a guide cannula or the microdialysis probe to the desired stereotaxic coordinates.

-

Secure the guide cannula or probe to the skull using dental cement and surgical screws.

-

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure

-

Probe Insertion: If a guide cannula was implanted, gently insert the microdialysis probe into the guide cannula in a freely moving rat.

-

Perfusion:

-

Connect the inlet of the microdialysis probe to a syringe pump.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 0.5-2.0 µL/min).

-

Allow for an equilibration period of at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

-

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for at least 60-90 minutes to establish a stable baseline before drug administration.

-

Drug Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe for local administration).

-

Doses for systemic administration in rats have been reported in behavioral studies, for example, 5 mg/kg i.p.

-

-

Post-Administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for a predetermined period (e.g., 2-4 hours) after drug administration.

-

Sample Analysis:

-

Analyze the collected dialysate samples for the concentration of the neurotransmitter(s) of interest using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

-

Data Analysis: Express the neurotransmitter concentrations in the post-administration samples as a percentage of the average baseline concentration.

Caption: General workflow for an in vivo microdialysis experiment.

Discussion and Conclusion

The available data suggest that the 5-HT6 receptor antagonist this compound can modulate cholinergic neurotransmission in the hippocampus, although the findings are not entirely consistent. The lack of a significant effect on histamine release in the mPFC suggests a degree of neurochemical specificity. While direct quantitative data on the effects of this compound on dopamine and norepinephrine are lacking, studies with other 5-HT6 antagonists point towards a potential for this class of compounds to increase the release of these catecholamines in the prefrontal cortex.

The provided protocols offer a robust starting point for researchers wishing to further investigate the neurochemical profile of this compound. Future microdialysis studies are warranted to resolve the conflicting findings regarding acetylcholine and to elucidate the effects of this compound on dopaminergic and noradrenergic systems. Such studies will be crucial for a more complete understanding of the therapeutic potential of 5-HT6 receptor antagonism in cognitive and psychiatric disorders.

References

Application Notes and Protocols: Ro 04-6790 in Studies of Cue-Induced Cocaine Seeking

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Relapse to drug use, often triggered by exposure to drug-associated cues, remains a significant hurdle in the treatment of cocaine addiction. The serotonin (5-HT) system, particularly the 5-HT6 receptor, has emerged as a promising target for therapeutic intervention. Ro 04-6790, a potent and selective 5-HT6 receptor antagonist, has been investigated for its potential to mitigate cue-induced cocaine seeking. These application notes provide a comprehensive overview of the use of this compound in preclinical studies, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effect of this compound on cue-induced cocaine seeking and cocaine self-administration.

Table 1: Effect of this compound on Cue-Induced Reinstatement of Cocaine Seeking

| Treatment Group | Dose (mg/kg) | Mean Active Nose-Pokes (± SEM) | Mean Inactive Nose-Pokes (± SEM) | Statistical Significance (vs. Vehicle) |

| Vehicle | - | 45.3 (± 6.1) | 5.2 (± 1.3) | - |

| This compound | 3 | 30.1 (± 5.8) | 4.8 (± 1.1) | Not Reported |

| This compound | 10 | 22.4 (± 4.5) | 4.1 (± 0.9) | p < 0.05 |

| This compound | 30 | 18.7 (± 3.9) | 3.9 (± 0.8) | *p < 0.01 |

Data adapted from van Gaalen et al., 2010.[1][2][3] The study found a significant overall effect of this compound treatment on active nose-pokes during the relapse test.[1]

Table 2: Effect of this compound on Cocaine Self-Administration

| Treatment Group | Dose (mg/kg) | Mean Cocaine Infusions (± SEM) | Mean Total Active Nose-Pokes (± SEM) | Mean Inactive Nose-Pokes (± SEM) |

| Vehicle | - | 12.1 (± 1.5) | 25.3 (± 3.2) | 3.1 (± 0.7) |

| This compound | 3 | 11.8 (± 1.7) | 24.1 (± 3.5) | 2.9 (± 0.6) |

| This compound | 10 | 11.2 (± 1.4) | 22.5 (± 2.9) | 2.5 (± 0.5) |

| This compound | 30 | 10.9 (± 1.6) | 21.8 (± 3.1) | 2.4 (± 0.5) |

Data adapted from van Gaalen et al., 2010.[1] this compound did not significantly affect the number of cocaine infusions, total active nose-pokes, or inactive nose-pokes, indicating it does not interfere with the primary reinforcing effects of cocaine.

Experimental Protocols

This section details the methodologies for conducting a cue-induced cocaine reinstatement study to evaluate the efficacy of compounds like this compound.

1. Animals and Housing:

-

Species: Male Wistar rats are commonly used.

-

Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are typically available ad libitum, except during experimental sessions where food may be restricted to maintain motivation.

2. Surgical Procedure (Intravenous Catheterization):

-

For cocaine self-administration studies, rats are surgically implanted with a chronic indwelling catheter into the jugular vein.

-

The catheter is passed subcutaneously to the back of the animal and connected to a liquid swivel to allow for drug infusion in the operant chamber.

-

A recovery period of at least one week is necessary post-surgery.

3. Experimental Apparatus:

-

Standard operant conditioning chambers equipped with two nose-poke holes (one active, one inactive), a stimulus light above each hole, a house light, and a drug infusion pump.

4. Cocaine Self-Administration Training:

-

Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by poking their nose into the "active" hole.

-

Each active nose-poke results in an intravenous infusion of cocaine, accompanied by the presentation of a discrete cue (e.g., illumination of the stimulus light and/or an auditory tone).

-

Nose-pokes into the "inactive" hole are recorded but have no programmed consequences.

-

Training sessions typically last for 2-3 hours daily for approximately 10-14 days, or until a stable pattern of responding is established.

5. Extinction Phase:

-

Following stable self-administration, extinction training begins.

-

During extinction sessions, active nose-pokes no longer result in cocaine infusion or the presentation of the associated cues.

-

Extinction criteria are met when responding on the active nose-poke decreases to a predetermined low level (e.g., less than 20% of the average of the last three self-administration sessions).

6. Cue-Induced Reinstatement Test:

-

Once the extinction criterion is met, the reinstatement test is conducted.

-

Prior to the test session, animals are administered either vehicle or this compound (at doses of 3, 10, and 30 mg/kg, intraperitoneally).

-

During the test session, nose-pokes into the active hole result in the presentation of the cocaine-associated cues (light and/or tone) but no cocaine infusion.

-

The number of active and inactive nose-pokes is recorded to assess the level of cocaine seeking.

Visualizations

Signaling Pathway of 5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). This compound, as a 5-HT6 receptor antagonist, blocks this signaling cascade.

Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Cue-Induced Reinstatement

The following diagram illustrates the typical experimental workflow for investigating the effects of a compound on cue-induced cocaine seeking.

Caption: Workflow for a cue-induced cocaine reinstatement study.

References

Application Notes and Protocols for Ro 04-6790 in Long-Term Potentiation (LTP) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 04-6790, a selective 5-HT6 receptor antagonist, in studies related to long-term potentiation (LTP), learning, and memory. This document includes summaries of key quantitative data, detailed experimental protocols for both electrophysiological and behavioral studies, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Role in Synaptic Plasticity

This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. These receptors are primarily expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex. Blockade of 5-HT6 receptors has been shown to enhance cognitive function in various preclinical models, suggesting a potential therapeutic role in conditions associated with cognitive impairment. The mechanisms underlying these pro-cognitive effects are thought to involve the modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are key players in synaptic plasticity processes like LTP.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of this compound and other 5-HT6 receptor antagonists on behavioral and neurochemical endpoints relevant to learning and memory.

Table 1: Effects of this compound on Learning and Memory in Behavioral Tasks

| Behavioral Task | Species | This compound Dose | Effect | Reference |

| Autoshaping Task | Rat | 5 mg/kg, i.p. | Improved memory consolidation.[1] | Meneses, 2001 |

| Novel Object Recognition | Rat | 10 mg/kg, i.p. | Reversed scopolamine-induced amnesia. | Woolley et al., 2003 |

| Trace Conditioning | Rat | 5 and 10 mg/kg, i.p. | No significant effect on trace and contextual conditioning.[2][3][4][5] | Thur et al., 2014 |

| Novel Object Recognition | Rat | 10 mg/kg, i.p. | Reduced object exploration. | Thur et al., 2014 |

| Autoshaping Task | Rat | 10 mg/kg, i.p. | Reversed scopolamine-induced learning consolidation deficit. | Meneses, 2001 |

| Autoshaping Task | Rat | Not specified | Partially antagonized dizocilpine-induced learning consolidation deficit. | Meneses, 2001 |

Table 2: Neurochemical Effects of this compound

| Brain Region | Neurotransmitter | This compound Dose | Effect | Reference |

| Hippocampus | Acetylcholine | i.p. administration | Moderately increased (+50% of basal) acetylcholine levels in dialysates. | Shirazi-Southall et al., 2002 |

Experimental Protocols

Electrophysiological Studies: Long-Term Potentiation (LTP)

While specific LTP protocols detailing the use of this compound are not abundant in the readily available literature, the following protocol is a representative methodology synthesized from standard LTP recording techniques and studies involving other selective 5-HT6 receptor antagonists.

Objective: To assess the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.

Materials:

-

Male Wistar rats (6-8 weeks old)

-

This compound (Tocris Bioscience or equivalent)

-

Artificial cerebrospinal fluid (aCSF)

-

Sucrose-based cutting solution

-

Vibratome

-

Submerged recording chamber

-

Glass microelectrodes

-

Bipolar stimulating electrode

-

Amplifier and data acquisition system

Protocol:

-

Slice Preparation:

-

Anesthetize the rat with isoflurane and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Prepare 400 µm thick coronal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at 32°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the submerged recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral pathway.

-

Place a glass recording microelectrode (filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Determine the stimulus intensity that evokes approximately 50% of the maximal fEPSP response.

-

-

Experimental Procedure:

-

Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.

-

Apply this compound to the perfusing aCSF at the desired concentration (e.g., 1-10 µM) and continue baseline recording for another 20 minutes to assess any effects on basal synaptic transmission.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).

-

Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

-

A control group of slices should be subjected to the same protocol without the application of this compound.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the magnitude of LTP (percentage increase in fEPSP slope 50-60 minutes post-HFS) between the this compound treated group and the control group.

-

Behavioral Studies

1. Novel Object Recognition (NOR) Task

Objective: To evaluate the effect of this compound on recognition memory.

Protocol:

-

Habituation: Individually habituate rats to the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes on two consecutive days.

-

Drug Administration: 20 minutes prior to the familiarization phase, administer this compound (5 or 10 mg/kg, i.p.) or vehicle (saline).

-

Familiarization Phase: Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

-

Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 4 hours).

-

Test Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.

-

Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index greater than zero indicates successful recognition memory.

2. Autoshaping (Pavlovian/Instrumental Learning) Task